
isoquinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-22 5-hydroxyisoquinoline isomer is a synthetic cannabinoid that is structurally similar to BB-22 but differs by having the quinoline group replaced with an isoquinoline group attached at its five position . This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BB-22 5-hydroxyisoquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 5-hydroxyisoquinoline . The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for BB-22 5-hydroxyisoquinoline isomer are not well-documented due to its primary use in research and forensic applications. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
BB-22 5-hydroxyisoquinoline isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
BB-22 5-hydroxyisoquinoline isomer is used in various scientific research applications, including:
Forensic Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: To study the toxicological properties and metabolic pathways of synthetic cannabinoids.
Pharmacology: To investigate the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Mechanism of Action
The exact mechanism of action of BB-22 5-hydroxyisoquinoline isomer is not well-understood. it is believed to exert its effects by binding to cannabinoid receptors (CB1 and CB2) in the central nervous system and peripheral tissues . This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and pharmacological effects .
Comparison with Similar Compounds
BB-22 5-hydroxyisoquinoline isomer is structurally similar to other synthetic cannabinoids such as:
BB-22: Differs by having a quinoline group instead of an isoquinoline group.
PB-22: Contains an 8-hydroxyquinoline group instead of a 5-hydroxyisoquinoline group.
5-fluoro PB-22: A fluorinated derivative of PB-22.
Uniqueness
The uniqueness of BB-22 5-hydroxyisoquinoline isomer lies in its specific structural modification, which may result in different binding affinities and activities at cannabinoid receptors compared to its analogs .
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
isoquinolin-5-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI Key |
DHMVYHJPXDPMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766094.png)
![[(4Z,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766095.png)
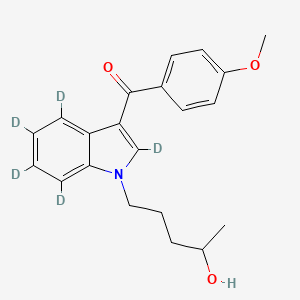
![[6-[(2R)-2-[4-(10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766099.png)
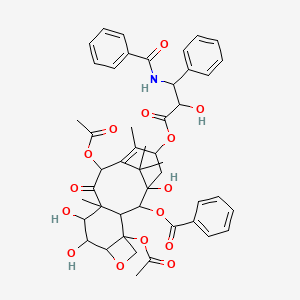
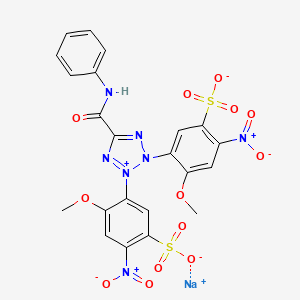

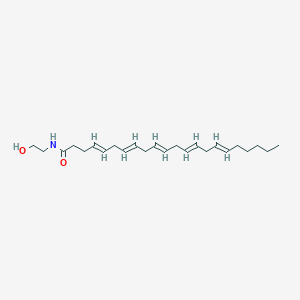
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766135.png)
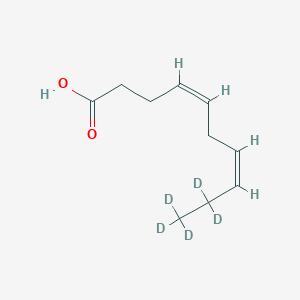
![[(1R,2R,5R,7S,11R,12S,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B10766143.png)
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10R,11S,12S,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766147.png)
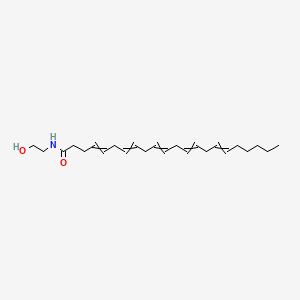
![(1s,2s,3s,4s)-3-{[(Naphthalen-1-Yl)oxy]carbonyl}-2,4-Diphenylcyclobutane-1-Carboxylic Acid](/img/structure/B10766182.png)
